molecular formula C23H15FN4O2 B2529538 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291863-24-5

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2529538
CAS No.: 1291863-24-5
M. Wt: 398.397
InChI Key: PFNWKDZHYFJUPH-UHFFFAOYSA-N
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Description

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15FN4O2 and its molecular weight is 398.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Properties

Compounds with structures similar to 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one have been synthesized and studied for their physicochemical properties, particularly for use in polymeric materials. For instance, sulfonated poly(aryl ether) polymers containing phthalazinone and oxadiazole moieties were synthesized, demonstrating excellent film-forming properties, thermal and chemical stability, and potential for use in high-performance polymers due to their proton conductivity and mechanical strength (Jin & Zhu, 2018).

Antimicrobial Activity

Derivatives of the compound have been explored for their antimicrobial properties. Research into various synthesized derivatives, such as 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- derivatives, has shown promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (El-Hashash et al., 2012).

Anticancer Research

Compounds related to this compound have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines. A study reported the synthesis of oxadiazol-phthalazinone derivatives with significant and selective anti-proliferative activity against liver and breast cancer cell lines, highlighting their potential as candidates for anticancer and antitumor studies (Hekal et al., 2020).

Molecular Docking and Biological Activity Studies

Some studies focus on the synthesis and biological evaluation of derivatives, including molecular docking studies to understand their interaction with biological targets. For example, derivatives have been synthesized and screened for various biological activities, including antibacterial and antioxidant activities, showing remarkable results in specific assays (S.V et al., 2019).

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazole derivatives can vary depending on the specific derivative. Some derivatives have been used as chemotherapeutic drugs, but their use can be limited due to side effects like low bioavailability and high toxicity .

Future Directions

Future research on 1,2,4-oxadiazole derivatives could focus on discovering novel molecules with excellent agricultural activities, as these compounds exhibit a broad spectrum of agricultural biological activities . Additionally, further studies could explore their potential as novel antibacterial agents .

Biochemical Analysis

Biochemical Properties

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with reactive oxygen species, influencing oxidative stress pathways .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can alter gene expression, leading to changes in the production of proteins involved in cell survival and apoptosis. Furthermore, it impacts cellular metabolism by affecting the balance of reactive oxygen species and antioxidants within the cell .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced neurotransmission and reduced oxidative stress . At higher doses, it can lead to toxic effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating a dosage range within which the compound is effective without causing adverse effects .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and neurotransmission . The compound can influence metabolic flux, altering the levels of metabolites within the cell. These interactions are crucial for its role in modulating cellular responses to stress and maintaining homeostasis .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, affecting its localization and activity. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNWKDZHYFJUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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